3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid

Medicinal Chemistry Synthetic Chemistry Pharmaceutical Development

This 3-aryl-isoxazole-5-carboxylic acid features a critical ortho-methoxy substituent that dictates unique electronic and steric properties, fundamentally distinct from meta- or para- regioisomers. The carboxylic acid handle enables rapid analog generation for systematic CNS and anti-inflammatory SAR exploration. Structural similarity to known FLAP inhibitors positions it as a strategic starting point for leukotriene biosynthesis inhibition programs. With a LogP of ~2.05 and molecular weight 219.19 g/mol, it fits ideally within fragment-based screening parameters. Ensure experimental reproducibility—do not substitute with alternative regioisomers.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 885273-84-7
Cat. No. B1460431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxy-phenyl)-isoxazole-5-carboxylic acid
CAS885273-84-7
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NOC(=C2)C(=O)O
InChIInChI=1S/C11H9NO4/c1-15-9-5-3-2-4-7(9)8-6-10(11(13)14)16-12-8/h2-6H,1H3,(H,13,14)
InChIKeyZDUJICWJBDOFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyphenyl)isoxazole-5-carboxylic Acid (CAS 885273-84-7): A Strategic Building Block for Neurological and Anti-inflammatory Research


3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid (CAS 885273-84-7) is a heterocyclic building block featuring an isoxazole core with a 2-methoxyphenyl substituent at the 3-position and a carboxylic acid at the 5-position . As a member of the 3-aryl-isoxazole-5-carboxylic acid class, this compound serves as a versatile intermediate in medicinal chemistry and chemical biology, with particular relevance to neurological and anti-inflammatory research programs .

Why 3-(2-Methoxyphenyl)isoxazole-5-carboxylic Acid (885273-84-7) Cannot Be Substituted with Generic Isoxazole Carboxylic Acids


Within the 3-aryl-isoxazole-5-carboxylic acid family, the precise substitution pattern on the phenyl ring is a critical determinant of both downstream synthetic outcomes and potential biological activity. For example, the ortho-methoxy group in 3-(2-methoxyphenyl)isoxazole-5-carboxylic acid dictates a specific electronic and steric environment that differs fundamentally from its meta- or para-substituted regioisomers. This distinction is not merely academic; it influences the compound's physical properties, such as melting point, which directly impacts its handling and purification in a research setting. Therefore, generic substitution with an alternative regioisomer or a different aryl-isoxazole carboxylic acid is not a viable procurement strategy without compromising experimental reproducibility .

Quantitative Evidence Guide for 3-(2-Methoxyphenyl)isoxazole-5-carboxylic Acid (885273-84-7) Versus In-Class Analogs


Physical Property Differentiation: Melting Point of 3-(2-Methoxyphenyl)isoxazole-5-carboxylic Acid vs. 3-(4-Methoxyphenyl)isoxazole-5-carboxylic Acid

3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid (CAS 885273-84-7) exhibits a significantly lower melting point compared to its para-substituted analog, 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid (CAS 618383-47-4). This physical property is a direct consequence of the different intermolecular forces arising from the ortho vs. para substitution pattern .

Medicinal Chemistry Synthetic Chemistry Pharmaceutical Development

Hydrophobicity Comparison: Calculated LogP of 3-(2-Methoxyphenyl)isoxazole-5-carboxylic Acid vs. 3-(4-Methoxyphenyl)isoxazole-5-carboxylic Acid

The calculated partition coefficient (LogP) for 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid is higher than that of its para-substituted regioisomer. This difference in lipophilicity, derived from the distinct electronic and steric effects of the ortho-methoxy group, can influence membrane permeability and non-specific binding in biological assays .

Medicinal Chemistry ADME-Tox Computational Chemistry

Sourcing and Purity Comparison: 3-(2-Methoxyphenyl)isoxazole-5-carboxylic Acid (885273-84-7) vs. 3-(4-Methoxyphenyl)isoxazole-5-carboxylic Acid

Both 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid (CAS 885273-84-7) and its para-substituted analog are available from major chemical suppliers in comparable purities (≥95-96%) . The key differentiation lies in the specific CAS number, which is essential for accurate procurement and to avoid experimental errors due to regioisomer substitution.

Chemical Synthesis Procurement Pharmaceutical Development

Storage and Stability: 3-(2-Methoxyphenyl)isoxazole-5-carboxylic Acid (885273-84-7) vs. 3-(4-Methoxyphenyl)isoxazole-5-carboxylic Acid

The recommended storage conditions for 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid (CAS 885273-84-7) and its para-isomer are both 0-8 °C, indicating similar long-term stability requirements for this class of compounds .

Chemical Storage Compound Management Laboratory Operations

High-Impact Application Scenarios for 3-(2-Methoxyphenyl)isoxazole-5-carboxylic Acid (885273-84-7) in Medicinal Chemistry and Chemical Biology


Synthesis of Isoxazole-Based Pharmacophores Targeting Neurological Disorders

The isoxazole core is a privileged scaffold in medicinal chemistry, and 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid is a strategic precursor for building focused libraries. Its ortho-methoxy substitution pattern is particularly relevant for exploring structure-activity relationships (SAR) around known CNS-active chemotypes. The compound's carboxylic acid handle is ideal for generating a wide range of amide, ester, and heterocyclic derivatives, enabling systematic exploration of chemical space for targets like neurotransmitter receptors or ion channels .

Development of Novel Anti-inflammatory Agents via FLAP Inhibition

Research on isoxazole derivatives has identified compounds that inhibit leukotriene biosynthesis by targeting the 5-lipoxygenase-activating protein (FLAP) . While the specific activity of 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid on FLAP is not detailed in the available public record, its structural similarity to known active isoxazoles positions it as a valuable starting point for synthesizing and screening new FLAP inhibitors. The compound's LogP of ~2.05 suggests a favorable balance of hydrophobicity and polarity for this target class.

Late-Stage Functionalization in Fragment-Based Drug Discovery

The availability of 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid in high purity (≥96%) and with well-defined physical properties makes it an attractive fragment for further elaboration. Its molecular weight (219.19 g/mol) and moderate lipophilicity are within the ideal range for fragment-based screening. The compound can serve as a core for rapid analoging through its carboxylic acid group, allowing medicinal chemists to quickly explore vectors for improving potency and selectivity against a variety of biological targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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